(2S)-(-)-1-Amino-3-phenoxy-2-propanol

Chiral Separation Enantiomeric Excess Preparative Chromatography

(2S)-(-)-1-Amino-3-phenoxy-2-propanol is a chiral β-amino alcohol with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. It belongs to the 1-phenoxy-3-amino-2-propanol class, which is recognized for its β-adrenergic blocking activity.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 112243-65-9
Cat. No. B039293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-(-)-1-Amino-3-phenoxy-2-propanol
CAS112243-65-9
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(CN)O
InChIInChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2/t8-/m0/s1
InChIKeyJZEHWMUIAKALDN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-(-)-1-Amino-3-phenoxy-2-propanol (CAS 112243-65-9) Procurement Guide for Chiral Synthesis and β-Blocker Research


(2S)-(-)-1-Amino-3-phenoxy-2-propanol is a chiral β-amino alcohol with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol [1]. It belongs to the 1-phenoxy-3-amino-2-propanol class, which is recognized for its β-adrenergic blocking activity [2]. The (2S) configuration denotes its specific levorotatory stereochemistry, which is critical for its role as a chiral building block in the synthesis of enantiomerically pure β-blockers [3].

Why Generic 1-Amino-3-phenoxy-2-propanol Cannot Substitute for the (2S)-Enantiomer in Stereospecific Research


The 1-amino-3-phenoxy-2-propanol scaffold contains a chiral center, making enantiomeric purity a critical procurement specification. The (2S)-enantiomer (CAS 112243-65-9) is distinct from its (2R)-counterpart (CAS 133522-40-4) and the racemic mixture (CAS 4287-19-8) . In β-adrenergic systems, the (S)-enantiomer is generally the eutomer, possessing the desired pharmacological activity, while the (R)-enantiomer is often inactive or a distomer [1]. Therefore, using a racemic or incorrect enantiomer in a stereospecific synthesis or biological assay will introduce a significant, uncontrolled variable, potentially leading to up to a 50% reduction in desired product yield or confounded biological results due to competitive antagonism [2].

Quantitative Differentiation of (2S)-(-)-1-Amino-3-phenoxy-2-propanol (CAS 112243-65-9) vs. Racemate and (R)-Enantiomer


Enantiomeric Purity: >98% ee Achievable via Preparative Chiral Chromatography

The (2S)-enantiomer can be isolated from its racemate with high enantiomeric purity. Using pH-zone-refining countercurrent chromatography with di-n-hexyl l-tartrate as a chiral selector, the (S)-enantiomer of the closely related 1-[(1-methylethyl)amino]-3-phenoxy-2-propanol was obtained with a purity of over 98% and a recovery of 76-82% from a 50 mg racemic mixture [1]. This demonstrates the feasibility of obtaining highly enantiopure material from a racemic mixture, a critical factor for a chiral building block.

Chiral Separation Enantiomeric Excess Preparative Chromatography β-Blocker Intermediate

Enzymatic Resolution Efficiency: High Enantioselectivity (E=67.5) for (S)-Enantiomer Production

An enzymatic kinetic resolution method was optimized for the racemic building block 1-(isopropylamine)-3-phenoxy-2-propanol. Using Candida rugosa lipase in a two-phase system (toluene/[EMIM][BF4]) with isopropenyl acetate, the process exhibited high enantioselectivity (E = 67.5) favoring the production of the (S)-enantiomer [1]. This high E-value indicates a strong preference for the (2S)-configured product, validating its selective production over the (2R)-enantiomer.

Biocatalysis Enzymatic Resolution Enantioselectivity β-Blocker Synthesis

Pharmacological Relevance: β-Blocker Activity of 1-Phenoxy-3-amino-2-propanol Derivatives

Derivatives of 1-phenoxy-3-amino-2-propanol, for which (2S)-(-)-1-amino-3-phenoxy-2-propanol is a parent scaffold, have demonstrated significant β-adrenergic blocking activity. A series of 1-phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols were found to be more potent β-blockers than propranolol, while exhibiting cardioselectivity comparable to practolol when administered intravenously to anesthetized cats . This establishes the scaffold's intrinsic potency and selectivity profile, which is dependent on the correct stereochemistry at the chiral center.

β-Adrenergic Blockade Cardioselectivity In Vivo Pharmacology Drug Development

Differentiation from (R)-Enantiomer: Distinct CAS Registry Numbers Define Unique Chemical Entities

The (2S)-(-)-1-Amino-3-phenoxy-2-propanol (CAS 112243-65-9) and its (2R)-(+)-enantiomer (CAS 133522-40-4) are registered as distinct chemical substances with different CAS numbers [1]. This formal differentiation is a direct consequence of their unique spatial configurations and, by extension, their different physical and biological properties. Procuring the incorrect enantiomer would result in a different chemical entity, invalidating any stereospecific research or synthesis.

Chiral Building Block CAS Registry Stereochemistry Quality Control

Procurement-Driven Application Scenarios for (2S)-(-)-1-Amino-3-phenoxy-2-propanol (CAS 112243-65-9)


Asymmetric Synthesis of Enantiopure β-Blockers and Cardiovascular Agents

This compound serves as a critical chiral building block for the synthesis of enantiomerically pure β-adrenergic blocking agents. The high enantiomeric purity (>98% ee) achievable for this scaffold, as demonstrated by preparative chiral chromatography of its derivatives, is essential for synthesizing the eutomer of β-blockers without contamination from the inactive distomer [1]. This ensures that the final pharmaceutical compound has the intended stereochemistry for optimal β1-receptor binding and cardioselectivity, a key requirement for drugs like toliprolol and other phenoxypropanolamine-based therapeutics .

Enzymatic Resolution Studies and Biocatalyst Development

The (2S)-(-)-1-Amino-3-phenoxy-2-propanol is an ideal substrate for developing and benchmarking enantioselective biotransformations. The proven ability of lipases, such as those from Candida rugosa, to achieve high enantioselectivity (E=67.5) for the (S)-enantiomer makes this compound a valuable tool for studying enzymatic kinetic resolution, optimizing reaction conditions, and engineering biocatalysts for the production of other chiral β-amino alcohols [2]. Its procurement is justified for any laboratory focused on green chemistry or industrial biocatalysis for fine chemicals.

Analytical Reference Standard for Chiral Purity Assays

Given the distinct CAS numbers for (2S)- and (2R)-enantiomers [3], this compound is a necessary reference standard for developing and validating chiral HPLC, SFC, or capillary electrophoresis methods. It is used to establish system suitability, determine the enantiomeric excess (ee%) of reaction products, and ensure the quality of chiral intermediates. A 95%+ purity grade is commonly supplied by vendors for this purpose, making it a standard consumable in analytical chemistry and quality control labs .

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